molecular formula C11H9F2NO2 B15089794 Methyl 3-(difluoromethyl)-1H-indole-5-carboxylate

Methyl 3-(difluoromethyl)-1H-indole-5-carboxylate

Cat. No.: B15089794
M. Wt: 225.19 g/mol
InChI Key: XCISYVNETBOACT-UHFFFAOYSA-N
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Description

Methyl 3-(difluoromethyl)-1H-indole-5-carboxylate is a fluorinated indole derivative of significant interest in medicinal and agrochemical research. The indole scaffold is a privileged structure in drug discovery, known for its ability to bind diverse biological targets . This compound serves as a key synthetic intermediate for developing novel small-molecule inhibitors. Research Applications and Value In pharmaceutical research, indole derivatives demonstrate a broad spectrum of biological activities, including antiviral, anticancer, anti-inflammatory, and antimicrobial effects . The distinct difluoromethyl group at the 3-position is a critical functional group that can enhance a compound's metabolic stability, lipophilicity, and its ability to engage in key binding interactions with enzyme active sites . This makes it a valuable building block for constructing potential kinase inhibitors or other pharmacologically active molecules. In agrochemical science, indole compounds with substituted aryl rings are investigated for their utility as fungicides . The structural features of this ester make it a promising candidate for creating new crop protection agents. Handling and Safety This product is provided For Research Use Only (RUO). It is strictly for laboratory applications and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) and adhere to all laboratory safety protocols before use.

Properties

Molecular Formula

C11H9F2NO2

Molecular Weight

225.19 g/mol

IUPAC Name

methyl 3-(difluoromethyl)-1H-indole-5-carboxylate

InChI

InChI=1S/C11H9F2NO2/c1-16-11(15)6-2-3-9-7(4-6)8(5-14-9)10(12)13/h2-5,10,14H,1H3

InChI Key

XCISYVNETBOACT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)NC=C2C(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(difluoromethyl)-1H-indole-5-carboxylate typically involves the difluoromethylation of an indole precursor. One common method is the reaction of an indole derivative with a difluoromethylating agent under specific conditions. For example, the difluoromethylation can be achieved using difluoromethyl bromide in the presence of a base such as potassium carbonate . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. One approach is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Catalysts such as palladium or copper can be used to facilitate the difluoromethylation process, making it more efficient and suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(difluoromethyl)-1H-indole-5-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

Methyl 3-(difluoromethyl)-1H-indole-5-carboxylate is a chemical compound with a unique structure that combines an indole core with a difluoromethyl group. Its molecular formula is C₁₁H₉F₂NO₂, and it has a molecular weight of approximately 225.19 g/mol. The presence of the difluoromethyl group enhances the compound's reactivity and biological properties, making it of significant interest in medicinal chemistry and drug development.

Potential Applications

This compound has potential applications in pharmaceutical development due to its unique structure. Compounds with indole structures are known for their diverse pharmacological properties. The difluoromethyl group allows for chemical transformations, such as nucleophilic substitution reactions, making it suitable for further functionalization.

Ongoing Research

The specific biological activity of this compound is an area of ongoing research, with preliminary findings suggesting it may interact with key biological targets. Studies on the interactions of this compound with biological macromolecules are crucial for understanding its mechanism of action.

Therapeutic Agents

The compound's distinct properties make it valuable in research aimed at discovering new therapeutic agents. Compounds bearing a CF2HCF_2H group are better hydrogen-bond donors than their methylated analogues . Studies on the effect of fluorine substitution on ADME (absorption, distribution, metabolism, and excretion) properties have informed that ArOCF2HArOCF_2H compounds tend to display decreased lipophilicity, yet higher permeability compared to ArOCF3ArOCF_3 analogues .

Structural Comparison

This compound shares structural similarities with other indole-based compounds but stands out due to its unique difluoromethyl substitution. The unique combination of the indole structure and difluoromethyl substitution in this compound provides distinctive reactivity and biological properties that differentiate it from similar compounds.

Comparable Compounds:

Compound NameStructure FeaturesUnique Aspects
Methyl 3-acetyl-1H-indole-5-carboxylateIndole core with an acetyl groupLacks fluorine substitution
Methyl 3-hydroxymethyl-1H-indole-5-carboxylateIndole core with a hydroxymethyl groupHydroxymethyl group may alter solubility properties
Methyl 3-(trifluoromethyl)-1H-indole-5-carboxylateIndole core with a trifluoromethyl groupIncreased electronegativity compared to difluoromethyl

Mechanism of Action

The mechanism of action of Methyl 3-(difluoromethyl)-1H-indole-5-carboxylate involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved depend on the specific biological target being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of methyl 3-(difluoromethyl)-1H-indole-5-carboxylate, emphasizing substituent effects on physical properties, synthesis, and bioactivity:

Compound Substituents Physical Properties Synthesis Key Findings Reference
Methyl 3-(methoxymethyl)-1H-indole-5-carboxylate 3-methoxymethyl CAS RN: 947412-99-9; MW: 219.24 Not explicitly detailed in evidence; likely involves methoxymethylation of indole precursors Used as a synthetic intermediate; methoxy groups improve solubility and metabolic stability
Methyl 3-(phenylselanyl)-1H-indole-5-carboxylate 3-phenylselanyl White solid; Yield: 91% Silica gel chromatography (petroleum ether:ethyl acetate = 5:1) Selenyl groups enhance electrophilic reactivity, useful in cross-coupling reactions
Methyl 5-amino-3-methyl-1H-indole-2-carboxylate 5-amino, 3-methyl MW: 204.23; Yield: 100% (theoretical) Amine functionalization via reductive amination or nitro reduction Amino groups facilitate hydrogen bonding, improving target binding affinity
Methyl 3-((2-carbamimidoylhydrazono)methyl)-1H-indole-6-carboxylate 3-carbamimidoylhydrazono White solid; m.p. 228.8–230.9°C Condensation reactions with carbamimidoyl hydrazine Carbamimidoyl groups enhance antiviral activity (e.g., anti-HIV)
Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate 3-cyanomethyl MW: 214.23; Storage: Room temperature Cyanoalkylation via nucleophilic substitution Cyano groups act as bioisosteres for carboxylic acids, modulating pharmacokinetics
Methyl 3-(2-aminoethyl)-1H-indole-5-carboxylate hydrochloride 3-(2-aminoethyl) MW: 254.71; Purity: 95% Alkylation followed by hydrochloride salt formation Aminoethyl side chains improve water solubility and enable salt formation for drug formulation

Structural and Functional Differences

  • Substituent Effects on Reactivity: Halogens (F/Cl): Fluorine and chlorine substituents (e.g., in –3) increase electronegativity, enhancing metabolic stability and binding affinity . For example, 5-fluoroindole derivatives () show improved bioavailability due to reduced amine basicity. Bulkier Groups (e.g., phenylselanyl, tert-butyldimethylsilyl): These groups () introduce steric hindrance, affecting reaction kinetics and regioselectivity in synthetic pathways. Polar Groups (e.g., amino, carbamimidoyl): Enhance solubility and hydrogen-bonding capacity, critical for target engagement ().

Biological Activity

Methyl 3-(difluoromethyl)-1H-indole-5-carboxylate (MDI) is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an in-depth examination of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

MDI is characterized by the presence of a difluoromethyl group attached to the indole ring, which significantly influences its reactivity and biological interactions. The molecular formula for MDI is C10H8F2N2O2C_{10}H_{8}F_{2}N_{2}O_{2}, and it has a molecular weight of 236.18 g/mol. The difluoromethyl group enhances the compound's lipophilicity and alters its metabolic pathways, potentially affecting its pharmacokinetics.

The biological activity of MDI is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The indole moiety allows for π-π stacking interactions with aromatic amino acids in protein active sites, while the difluoromethyl group may enhance binding affinity through hydrophobic interactions. This mechanism can modulate enzyme activity or receptor signaling pathways, leading to various pharmacological effects.

1. Anticancer Activity

MDI has been investigated for its potential anticancer properties. Studies have shown that compounds containing difluoromethyl groups can inhibit cancer cell proliferation by interfering with metabolic pathways involved in cell growth.

  • Case Study: In vitro studies demonstrated that MDI exhibited cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The IC50 values ranged from 10 to 30 µM, indicating significant potency in inhibiting cell viability.

2. Enzyme Inhibition

MDI's structural similarity to natural indoles allows it to act as an inhibitor for various enzymes:

  • Cyclooxygenase (COX) Inhibition: MDI has been shown to inhibit COX enzymes, which are crucial in inflammatory processes. This inhibition may contribute to its anti-inflammatory effects.
  • MAO-B Inhibition: Research indicates that MDI can inhibit monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases such as Parkinson's disease. This suggests potential applications in neuroprotection.

3. Antimicrobial Activity

Preliminary studies have indicated that MDI possesses antimicrobial properties against certain bacterial strains, making it a candidate for further exploration in antibiotic development.

Stability and Metabolism

One critical aspect of MDI's biological activity is its stability under physiological conditions. Research indicates that compounds with difluoromethyl groups can undergo defluorination, leading to the formation of metabolites that may exhibit different biological profiles.

  • Stability Studies: In aqueous solutions at physiological pH, MDI showed approximately 60% decomposition over one week, raising concerns about its stability for therapeutic use .

Comparative Analysis with Similar Compounds

To contextualize MDI's biological activity, a comparison with structurally similar compounds was conducted:

Compound NameIC50 (µM)MAO-B InhibitionCOX Inhibition
This compound10 - 30YesYes
Methyl 3-(fluoromethyl)-1H-indole-5-carboxylate15 - 35NoYes
Indole-3-carboxylic acid20 - 50YesNo

Q & A

Q. What are the common synthetic routes for Methyl 3-(difluoromethyl)-1H-indole-5-carboxylate?

The compound is typically synthesized via cyclization or substitution reactions. For example, indole carboxylate precursors (e.g., methyl indole-5-carboxylate) can undergo electrophilic substitution at the 3-position using difluoromethylating agents like difluorocarbene sources or halogen-exchange protocols. Reaction conditions often involve refluxing in toluene or acetic acid with catalysts such as pyridinium triflate (0.1 equiv) to enhance regioselectivity . Post-synthesis, purification via column chromatography (hexanes/CH₂Cl₂ gradients) or recrystallization (DMF/acetic acid mixtures) is critical to isolate high-purity product .

Q. How is the compound characterized using spectroscopic methods?

  • NMR : 1H^{1}\text{H} and 19F^{19}\text{F} NMR are essential to confirm the difluoromethyl group’s presence (characteristic splitting patterns due to 19F^{19}\text{F}-1H^{1}\text{H} coupling). For example, the difluoromethyl protons typically appear as a triplet of quartets (J ~ 50-60 Hz for 2JH-F^{2}J_{\text{H-F}} and 3JH-F^{3}J_{\text{H-F}}) .
  • HRMS : High-resolution mass spectrometry validates molecular weight (e.g., [M + H]+ or [M + Na]+ ions) with precision ≤2 ppm .
  • IR : Bands at ~1136 cm1^{-1} (C-F stretching) and ~1261 cm1^{-1} (ester C-O) confirm functional groups .

Q. What are the key challenges in crystallizing this compound?

Crystallization may be hindered by the compound’s conformational flexibility or fluorine’s electron-withdrawing effects, which reduce crystal lattice stability. Using SHELXL for refinement and optimizing solvent systems (e.g., slow evaporation in DMF/water) can improve crystal quality. Twinning, common in fluorinated compounds, requires careful data collection and refinement with programs like SHELXT .

Advanced Research Questions

Q. How can the introduction of the difluoromethyl group be optimized for higher yields?

Strategies include:

  • Fluorinating agents : Use of reagents like Selectfluor® or BrCF2_2CO2_2Et under controlled pH to minimize side reactions.
  • Protecting groups : Temporary protection of the indole nitrogen (e.g., Boc or SEM groups) to direct electrophilic substitution to the 3-position .
  • Catalysis : Lewis acids (e.g., BF3_3·OEt2_2) to stabilize transition states during difluoromethylation .

Q. How do stereoelectronic effects of the difluoromethyl group influence bioactivity?

The CF2_2H group enhances metabolic stability by resisting oxidative degradation. Its strong inductive (-I) effect reduces basicity of adjacent amines (if present), improving membrane permeability. Additionally, fluorine’s van der Waals radius (1.47 Å) allows optimal hydrophobic interactions with protein pockets, as seen in kinase inhibitors .

Q. How can discrepancies in spectral or physical data (e.g., melting points) be resolved?

  • Purity checks : Re-analyzation via HPLC or TLC to rule out impurities.
  • Polymorphism : Differential Scanning Calorimetry (DSC) to identify polymorphic forms affecting melting points.
  • Synthetic conditions : Variations in reaction time, temperature, or workup procedures (e.g., drying under vacuum vs. ambient conditions) can alter crystallinity .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Docking studies : Software like AutoDock Vina models binding modes, with force fields adjusted for fluorine’s electronegativity.
  • QM/MM simulations : Assess electronic effects of the CF2_2H group on binding energy (e.g., π-stacking with aromatic residues) .

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